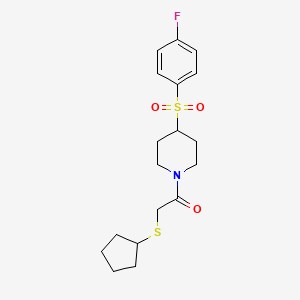

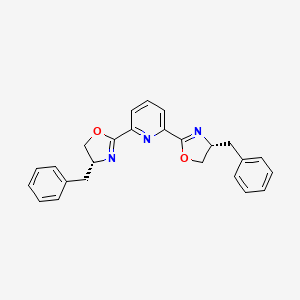

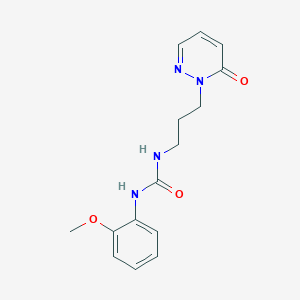

2,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine” is a type of pyridine derivative. Pyridine is a valuable nitrogen-based heterocyclic compound which is present in a large number of naturally occurring bioactive compounds . It’s widely used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals and chemical-based industries .

Synthesis Analysis

The synthesis of pyridine derivatives often involves reactions with various active carbonyl compounds containing formyl or methanoyl groups . A novel one-pot biocatalytic process has been demonstrated for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized by various spectroscopic methods including nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) .Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions. For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .Physical And Chemical Properties Analysis

Pyridine derivatives exhibit a range of physical and chemical properties. For instance, they can act as a bidentate or tridentate ligand forming mostly six-membered chelate rings in complexes with transition metal cations with little distortion from an ideal octahedral geometry .Wissenschaftliche Forschungsanwendungen

Spin-Crossover Properties in Iron(II) Complexes

- Study : "Heteroleptic iron(II) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands" (Shahid et al., 2022)

- Findings : This study explored the complexation of Fe[ClO4]2·6H2O with derivatives of 2,6-bis(oxazolin-2-yl)pyridine. The resulting compounds exhibited thermal spin-crossover in solution, a phenomenon where the spin state of the iron ion changes with temperature. This could be significant in developing new materials with temperature-sensitive magnetic properties (Shahid et al., 2022).

Applications in Organic Light-Emitting Diodes (OLEDs)

- Study : "Synthesis and fluorescence properties of two bis(2,4,5-trisubstitutedoxazoles) as organic light-emitting diodes" (Hong-bin, 2010)

- Findings : Research on derivatives of 2,6-bis(oxazol-2-yl)pyridine showed potential as organic light-emitting materials. The study synthesized compounds that exhibited properties suitable for use in OLEDs, indicating the potential for these compounds in display technologies (Hong-bin, 2010).

Enhanced Metal Ion Extraction

- Study : "New bis(triazinyl) pyridines for selective extraction of americium(III)" (Hudson et al., 2006)

- Findings : Derivatives of 2,6-bis(pyridine) showed significant enhancement in the separation of americium(III) from other metal ions. This property is particularly important for nuclear waste processing and recycling of rare earth elements (Hudson et al., 2006).

Chemosensor Applications

- Study : "2,6-Bis(2-benzimidazolyl)pyridine as a chemosensor for fluoride ions" (Chetia & Iyer, 2008)

- Findings : This study identified a derivative of 2,6-bis(pyridine) as an effective chemosensor for detecting fluoride ions. Such sensors could have applications in environmental monitoring and public health (Chetia & Iyer, 2008).

Catalysis in Organic Reactions

- Study : "Rhodium-Catalyzed Asymmetric Hydrosilylation of Ketones" (Ghoshal et al., 2010)

- Findings : A derivative of 2,6-bis(oxazolinyl)pyridine was used as a ligand in rhodium-catalyzed reactions, demonstrating high enantioselectivity. Such catalysts are valuable in pharmaceutical synthesis and fine chemical production (Ghoshal et al., 2010).

Wirkmechanismus

Target of Action

It is known that similar compounds are often used as chiral ligands in copper-catalyzed reactions . They form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .

Mode of Action

It is known that similar compounds can act as catalysts in biocatalytic processes . They can participate in reactions involving hydroxylating enzymes, which exhibit chemo-, regio-, and stereoselectivities that are difficult to achieve chemically .

Biochemical Pathways

The compound is involved in biocatalytic C–H oxyfunctionalisation processes, which hold great promise for the sustainable synthesis of fine and specialty chemicals, and active pharmaceutical ingredients

Pharmacokinetics

It is known that similar compounds can be synthesized using biocatalytic processes, which may influence their bioavailability .

Result of Action

The result of the action of 2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine is the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine . This intermediate is valuable for the preparation of metal complexes and catalysts, biopolymers, and active pharmaceutical ingredients .

Action Environment

The action of 2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine can be influenced by various environmental factors. For instance, the use of whole-cell biocatalysts can alleviate many issues such as the requirement for costly cofactor (most commonly, NAD(P)H) and oxygen for efficient catalysis . The cell membrane can limit the mass transfer of compounds into the cytosol where most enzyme activities typically reside .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For instance, pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin or if inhaled .

Zukünftige Richtungen

The future directions in the study of pyridine derivatives could involve exploring their potential as bioactive ligands and chemosensors . Additionally, the development of more sustainable and efficient synthesis methods, such as the one-pot biocatalytic process, could also be a focus of future research .

Eigenschaften

IUPAC Name |

(4R)-4-benzyl-2-[6-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBONTXCYJLVGLR-NHCUHLMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

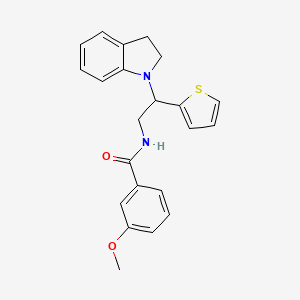

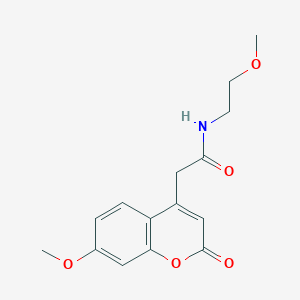

![(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2746978.png)

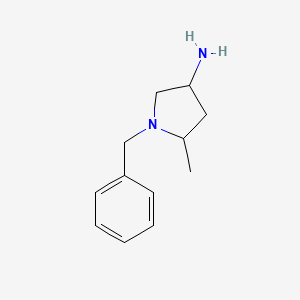

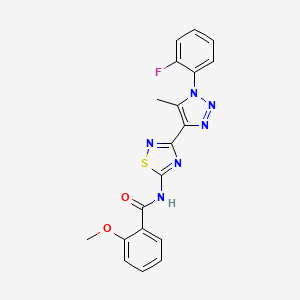

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)

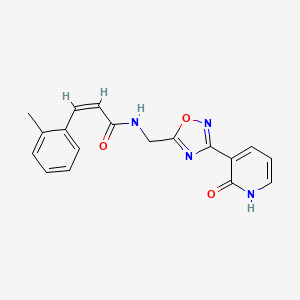

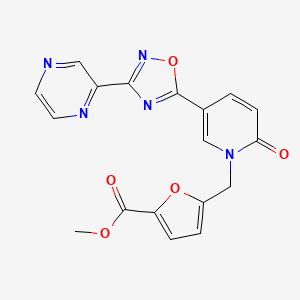

![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)

![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)